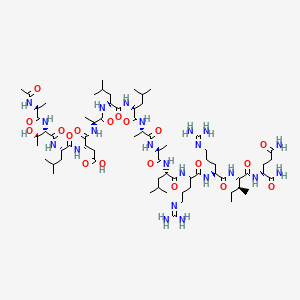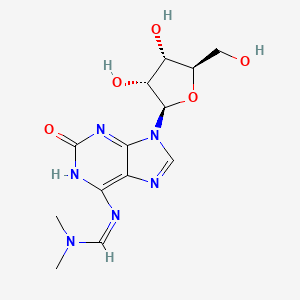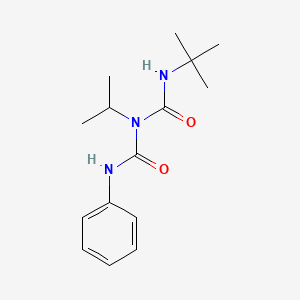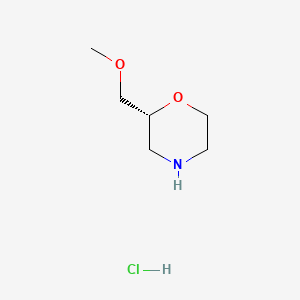![molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4](/img/structure/B599765.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound with the linear formula C6 H7 N3 O2 . It is a solid substance .
Synthesis Analysis
The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . Another approach to the synthesis of substituted 6-aryl-6,7-dihydro-2H-imidazo triazole-3,5-diones was developed, which is based on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .Chemical Reactions Analysis
The compounds have been studied for their reactions with various electrophilic reagents . For instance, a triazolium catalyst is used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .Physical And Chemical Properties Analysis
The compound is a solid substance . The molecular weight of a related compound, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid, is 153.14 .Scientific Research Applications
Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process, achieving an overall yield of 39%. This synthesis involved etherification, hydrazonation, cyclization, and reduction. The final product was characterized using NMR and ESI-MS/MS, and the molecular structures of related compounds were analyzed using DFT calculations (Q. Zhang et al., 2019).
Cytotoxic Activity : A study by Azab et al. (2017) described the synthesis of a series of compounds including 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and their evaluation for cytotoxic activity. These compounds were derived using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, and their synthesis indicated potential therapeutic applications in antimicrobial and anti-inflammatory drugs (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).
Intramolecular Cycloadditions : Park et al. (2010) developed a method for synthesizing 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives. This involved an intramolecular 1,3-dipolar cycloaddition reaction of azido enynes obtained from Morita–Baylis–Hillman acetates of propargyl aldehydes with sodium azide (Sun Pil Park, S. Ahn, & K. Lee, 2010).
Potential in Antiprotozoal and Anticancer Agents : A 2012 study by Dürüst et al. investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles. These compounds, containing oxadiazole and 1,2,3-triazole, exhibited notable biological activities, indicating their potential in developing anti-protozoal and anti-cancer agents (Y. Dürüst, Hamza Karakuş, M. Kaiser, & D. Taşdemir, 2012).
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYDRIZVHRXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)




![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)



![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)